Boiling Point and Thermal Stability Comparison
2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone exhibits a significantly higher boiling point (304.1±37.0 °C at 760 mmHg) compared to the unsubstituted parent compound 1-acetylpyrrolidine (212.1±9.0 °C at 760 mmHg) . This 92 °C increase in boiling point reflects stronger intermolecular interactions imparted by the dimethylamino and aminoethanone substituents, which can influence distillation protocols, solvent compatibility, and thermal stability assessments in large-scale syntheses.
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 304.1±37.0 °C at 760 mmHg |
| Comparator Or Baseline | 1-Acetylpyrrolidine (1-(Pyrrolidin-1-yl)ethanone): 212.1±9.0 °C at 760 mmHg |
| Quantified Difference | +92.0 °C |
| Conditions | Measured at 760 mmHg (1 atm) per standard boiling point determination |
Why This Matters
The substantial difference in boiling point directly impacts selection of purification methods (e.g., distillation cut points) and thermal processing windows during synthesis scale-up.
